Abarelix Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCGBCCWJPSQF-JOOIWXSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H99ClN14O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Abarelix Acetate's Mechanism of Action on Pituitary GnRH Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is utilized in the palliative treatment of advanced prostate cancer.[3] Unlike GnRH agonists which induce an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), this compound provides a rapid and direct suppression of these gonadotropins, leading to a swift reduction in testosterone (B1683101) to castration levels.[4][5] This guide provides an in-depth technical overview of the mechanism of action of this compound on pituitary GnRH receptors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Core Mechanism of Action
This compound functions as a direct and competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) located in the anterior pituitary gland.[1][6][7] By binding to these receptors, this compound blocks the endogenous GnRH from initiating its signaling cascade. This competitive inhibition prevents the secretion and release of both LH and FSH.[1][2][6]
In males, the inhibition of LH secretion is particularly crucial as LH is responsible for stimulating the Leydig cells in the testes to produce testosterone.[4] By blocking this pathway, this compound effectively halts the production of testosterone, which is a key driver for the growth of prostate cancer.[1][6] This immediate suppression of testosterone, without the initial flare-up seen with GnRH agonists, is a significant clinical advantage of this compound.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacodynamics of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 0.1 nM | Rat pituitary LHRH receptor | [8] |
| Inhibition Constant (IC50) | 3.5 nM | Human GnRH receptor (in HEK293 cells) | [4] |
Table 1: Receptor Binding Characteristics of this compound
| Hormone | Mean IC50 (ng/mL) | Reference |
| Testosterone (T) | 2.08 | [3] |
| Dihydrotestosterone (DHT) | 3.42 | [3] |
| Luteinizing Hormone (LH) | 4.25 | [3] |
| Follicle-Stimulating Hormone (FSH) | 6.43 | [3] |
Table 2: In Vivo Inhibitory Concentrations of Abarelix
Signaling Pathways
The binding of GnRH to its G protein-coupled receptor (GPCR) on pituitary gonadotropes typically initiates a downstream signaling cascade. This compound, by competitively inhibiting this binding, prevents the activation of this pathway.
Figure 1: GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This assay determines the binding affinity of this compound to the GnRH receptor.
Materials:
-
Cell membranes expressing GnRH receptors (e.g., from pituitary tissue or a recombinant cell line).
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer.
-
In a microtiter plate, add a fixed concentration of radiolabeled GnRH analog to each well.
-
Add the different concentrations of unlabeled this compound to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a competitive radioligand binding assay.
Chemiluminescence Immunoassay (CLIA) for LH, FSH, and Testosterone
This assay is used to quantify the levels of LH, FSH, and testosterone in serum or plasma samples from subjects treated with this compound.
Materials:
-
Serum or plasma samples.
-
Magnetic microparticles coated with a specific antibody (e.g., anti-LH, anti-FSH, or anti-testosterone).
-
Acridinium-labeled antibody conjugate specific for a different epitope on the target hormone.
-
Wash buffer.
-
Pre-trigger and trigger solutions (for light generation).
-
Chemiluminometer.
Procedure:
-
Combine the serum/plasma sample, antibody-coated magnetic microparticles, and the acridinium-labeled antibody conjugate in a reaction vessel.
-
Incubate the mixture to allow the formation of a "sandwich" complex (antibody-hormone-labeled antibody).
-
Use a magnetic field to separate the magnetic microparticles (with the bound complex) from the unbound components.
-
Wash the microparticles to remove any unbound labeled antibody.
-
Add pre-trigger and trigger solutions to initiate a chemiluminescent reaction.
-
Measure the light emission (in Relative Light Units, RLUs) using a chemiluminometer.
-
The amount of light produced is directly proportional to the concentration of the hormone in the sample.
-
Quantify the hormone concentration by comparing the RLU of the sample to a standard curve generated with known concentrations of the hormone.
Figure 3: General workflow for a chemiluminescence immunoassay.
Conclusion
This compound exerts its therapeutic effect through a well-defined mechanism of competitive antagonism at the pituitary GnRH receptors. This direct blockade of GnRH signaling leads to a rapid and profound suppression of gonadotropin and, consequently, testosterone levels, without the initial hormonal surge associated with GnRH agonists. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of endocrine therapies and prostate cancer. The visual representations of the signaling pathways and experimental workflows further clarify the intricate processes involved in the action of this compound.
References
- 1. epitopediagnostics.com [epitopediagnostics.com]
- 2. jmitra.co.in [jmitra.co.in]
- 3. cmcpal.com [cmcpal.com]
- 4. jmitra.co.in [jmitra.co.in]
- 5. Evaluation of the chemiluminescent enzyme immunoassay system for the measurement of testosterone in the serum and whole blood of stallions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcarecolombia.com [labcarecolombia.com]
- 7. mesoscale.com [mesoscale.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
An In-depth Technical Guide to the Physicochemical Properties of Abarelix Acetate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions by competitively blocking GnRH receptors in the pituitary gland, which leads to a rapid reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This mechanism effectively suppresses testosterone (B1683101) production, making it a therapeutic agent in the management of advanced symptomatic prostate cancer.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound powder, offering critical data and methodologies for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white, amorphous, and hygroscopic powder.[4][5] Its solubility is pH-dependent, with a notable decrease in solubility as the pH increases at room temperature.[4]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound.
| Identifier | Value |
| Chemical Name | Acetyl-D-β-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanyl-L-seryl-L-N-methyl-tyrosyl-D-asparagyl-L-leucyl-L-N(ε)-isopropyllysyl-L-prolyl-D-alanyl-amide acetate |
| Molecular Formula | C74H99ClN14O16[5] |
| Molecular Weight | 1476.12 g/mol [5] |
| CAS Number | 785804-17-3 (acetate salt)[6] |
| Property | Value | Conditions/Notes |
| Appearance | White to off-white solid/powder[5] | |
| Physical Form | Amorphous, hygroscopic powder[4] | Another source describes it as a crystalline solid.[7] This suggests the potential for different solid-state forms. |
| λmax | 226 nm[7] | |
| Purity | ≥97% (HPLC) |
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (67.75 mM)[5] | Use of newly opened DMSO is recommended due to its hygroscopic nature.[5] |
| Water | 25 mg/mL (16.94 mM)[5] | Ultrasonic assistance is needed.[5] |
| DMF | 30 mg/mL[7] | |
| Ethanol | 30 mg/mL[7] | |
| PBS (pH 7.2) | 5 mg/mL[7] |
| Storage Condition | Duration |
| Powder at -80°C | 2 years[5] |
| Powder at -20°C | 1 year[5] |
| In Solvent at -80°C | 6 months[5] |
| In Solvent at -20°C | 1 month[5] |
Mechanism of Action and Signaling Pathway
Abarelix is a direct and competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[2] By binding to GnRHRs in the anterior pituitary gland, it inhibits the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH.[2] This, in turn, prevents the release of testosterone from the testes.[2] Unlike GnRH agonists, which cause an initial surge in testosterone levels, Abarelix leads to a rapid and sustained suppression of testosterone without this initial flare.
Experimental Protocols
The following sections detail generalized methodologies for the characterization of this compound powder.
Synthesis and Purification Workflow
The synthesis of this compound is a complex process involving solid-phase peptide synthesis (SPPS), followed by purification and salt exchange.
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC system
-
Solvents: Deionized water, DMSO, DMF, Ethanol, PBS (pH 7.2)
Protocol:
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) into a series of vials.
-
Add a small, precise volume of the desired solvent to each vial to create a stock solution.
-
Vortex the vials for 2-3 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the vials in a water bath for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles. If particles are present, add an additional known volume of solvent and repeat steps 3 and 4 until a clear solution is obtained.
-
If the peptide remains insoluble, gradually add small increments of a co-solvent (e.g., acetic acid for basic peptides) may be necessary.
-
The final concentration at which the peptide completely dissolves is recorded as its solubility in that solvent.
-
For quantitative analysis, the saturated solution can be centrifuged, and the supernatant can be analyzed by HPLC to determine the exact concentration.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound powder.
Materials:
-
This compound powder
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate solvents for sample preparation (e.g., water/acetonitrile mixture)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a known volume of the sample solution (e.g., 20 µL) onto the column.
-
Run a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the eluent at a suitable wavelength (e.g., 220 nm or 280 nm).
-
The purity of the this compound is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Stability and Degradation Studies
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
Environmental chambers (for controlled temperature and humidity)
-
UV light source
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H2O2)
-
HPLC system
Protocol:
-
Expose samples of this compound powder and solutions to various stress conditions, including:
-
Thermal Stress: High temperatures (e.g., 40°C, 60°C, 80°C).
-
Humidity Stress: High relative humidity (e.g., 75% RH, 90% RH).
-
Photolytic Stress: Exposure to UV light.
-
Acidic/Basic Hydrolysis: Treatment with acidic and basic solutions at room and elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent.
-
-
At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
The degradation profile and kinetics can be determined by plotting the percentage of remaining this compound against time.
Solid-State Characterization
The solid-state properties of a pharmaceutical powder are critical for its formulation and stability.
Polymorphism
This compound has been described as both an amorphous powder and a crystalline solid, indicating the potential for polymorphism.[4][7] Different polymorphic forms can exhibit different physicochemical properties, including solubility, stability, and bioavailability. Characterization of the solid-state form is therefore crucial.
Experimental Protocol: X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline or amorphous nature of this compound powder.
Materials:
-
This compound powder
-
X-ray powder diffractometer
-
Sample holder
Protocol:
-
A small amount of the this compound powder is carefully packed into the sample holder.
-
The sample is placed in the XRPD instrument.
-
The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is analyzed. A pattern with sharp, well-defined peaks is indicative of a crystalline material, while a broad halo with no distinct peaks suggests an amorphous solid.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound powder. The data and protocols presented are intended to be a valuable resource for scientists and researchers involved in the development and characterization of this important therapeutic peptide. A thorough understanding of these properties is fundamental for ensuring the quality, stability, and efficacy of this compound in its therapeutic applications. Further investigation into the solid-state chemistry, particularly polymorphism and detailed degradation pathways, would provide an even more complete understanding of this active pharmaceutical ingredient.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
Structural differences between Abarelix and endogenous GnRH
An In-depth Technical Guide to the Structural and Functional Differences Between Abarelix (B549359) and Endogenous GnRH
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide hormone synthesized and released from the hypothalamus, is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for reproductive function.[1][2] Abarelix is a synthetic decapeptide developed as a potent antagonist to the naturally occurring GnRH.[3][4] Unlike GnRH agonists which initially stimulate the HPG axis, Abarelix provides immediate and competitive blockade of GnRH receptors, leading to a rapid reduction in gonadotropin and testosterone (B1683101) levels without an initial hormonal surge.[5][6][7] This technical guide provides a detailed examination of the core structural differences between endogenous GnRH and Abarelix, linking these molecular distinctions to their divergent mechanisms of action, pharmacokinetic profiles, and functional outcomes.
Comparative Molecular Structure
The fundamental difference between the agonist activity of endogenous GnRH and the antagonist activity of Abarelix stems from significant alterations to the primary amino acid sequence. Abarelix incorporates several non-natural amino acids and terminal modifications designed to enhance receptor binding affinity, increase metabolic stability, and prevent receptor activation.[5]
1.1. Primary Amino Acid Sequence
Endogenous GnRH has a highly conserved sequence across mammalian species.[8] Abarelix, by contrast, features substitutions in seven of the ten positions, including the use of D-isomers and other synthetic amino acid derivatives.[4][9] Five of the ten amino acids in Abarelix are non-natural, a modification that helps prevent rapid degradation.[5]
| Position | Endogenous GnRH (Human)[10][11] | Abarelix[4][12] | Structural Modification and Rationale |
| N-Terminus | pGlu (pyroglutamic acid) | Ac (Acetyl group) | N-terminal acetylation enhances stability. |
| 1 | His | D-β-Naphthylalanine (D-2-Nal) | Substitution with a bulky, non-natural D-amino acid contributes to antagonist activity and high receptor affinity. |
| 2 | Trp | D-4-Chlorophenylalanine (D-4-Cpa) | D-amino acid substitution increases resistance to enzymatic degradation and enhances binding. |
| 3 | Ser | D-3-Pyridylalanine (D-3-Pal) | D-amino acid substitution further improves stability and receptor affinity. |
| 4 | Tyr | Ser | - |
| 5 | Gly | N-Methyl-Tyrosine (N(Me)Tyr) | N-methylation of the peptide bond prevents degradation and influences conformation. |
| 6 | Leu | D-Asparagine (D-Asn) | Introduction of a D-amino acid at this critical position is a key determinant of antagonist function, preventing the β-turn conformation required for agonist activity. |
| 7 | Arg | Leu | - |
| 8 | Pro | N(ε)-Isopropyl-Lysine (Lys(iPr)) | Modification at position 8 enhances antagonist properties. |
| 9 | Gly | Pro | - |
| 10 | Gly | D-Alanine (D-Ala) | D-amino acid at the C-terminus increases stability. |
| C-Terminus | -NH2 (Amide group) | -NH2 (Amide group) | C-terminal amidation protects against carboxypeptidase degradation. |
1.2. Physicochemical Properties
The extensive modifications in Abarelix result in a significantly larger and more complex molecule compared to endogenous GnRH.
| Property | Endogenous GnRH | Abarelix |
| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ | C₇₂H₉₅ClN₁₄O₁₄[3][13] |
| Molecular Weight | 1182.3 g/mol | 1416.09 g/mol [13][14] |
| Classification | Natural decapeptide hormone[1] | Synthetic decapeptide, polypeptide compound[3][15] |
Receptor Binding and Mechanism of Action
The structural disparities directly translate into opposing biological activities at the GnRH receptor (GnRH-R), a G protein-coupled receptor on pituitary gonadotroph cells.[1]
-
Endogenous GnRH (Agonist): Binds to GnRH-R, inducing a conformational change that activates associated G-proteins (Gq/11). This triggers the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and protein kinase C (PKC) activity stimulates the synthesis and pulsatile release of LH and FSH.[2]
-
Abarelix (Antagonist): Competitively binds to the GnRH-R with very high affinity.[3][4] Its bulky, modified structure occupies the binding site without inducing the conformational change necessary for G-protein activation. This direct and immediate blockade prevents GnRH from binding and initiating downstream signaling, thereby suppressing LH and FSH secretion.[5][6] A key advantage of this mechanism is the avoidance of an initial "flare" or surge in testosterone that is observed with GnRH agonists.[7]
References
- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 2. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abarelix | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plenaxis (Abarelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abarelix and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Evolutionary Viewpoint on GnRH (gonadotropin-releasing hormone) in Chordata - Amino Acid and Nucleic Acid Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. abarelix (CHEBI:337298) [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for Abarelix Acetate in In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix (B549359) Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary mechanism of action involves competitive binding to and blocking of GnRH receptors in the anterior pituitary gland.[1] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in testosterone (B1683101) production in males.[1] Unlike GnRH agonists, abarelix does not induce an initial surge in testosterone levels, making it a valuable tool for studies requiring rapid and sustained suppression of the hypothalamic-pituitary-gonadal axis.[2][3] These application notes provide an overview of the available protocols and data for the use of Abarelix Acetate in in vivo studies utilizing rat models.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound in rat models. It is important to note that comprehensive dose-response and time-course data in various rat models are limited in the publicly available literature.
Table 1: Effect of Abarelix on Plasma Testosterone Levels in Intact Male Rats
| Dosage | Administration Route | Vehicle | Observation | Source |
| 2 mg/kg | Not Specified | 5% Mannitol | Transiently decreased plasma testosterone levels, which returned to baseline within seven days. | [4][5] |
Table 2: General Guidelines for Injection Volumes in Rats
| Injection Route | Recommended Maximum Volume per Site |
| Intramuscular (IM) | 0.05 - 0.3 mL |
| Subcutaneous (SC) | 5 - 10 mL/kg |
Note: For larger volumes, it is recommended to use multiple injection sites.[6][7][8][9]
Experimental Protocols
Detailed, standardized protocols for the use of this compound in specific rat models are not extensively documented. The following protocols are generalized based on available information for Abarelix and other GnRH antagonists. Researchers should optimize these protocols based on their specific experimental design and endpoints.
Preparation of this compound for Injection
This compound is typically supplied as a sterile, white to off-white dry powder.[10] For in vivo administration, it is reconstituted to form a depot suspension.
-
Reconstitution Vehicle: Sterile 0.9% Sodium Chloride Injection, USP.[10]
-
Procedure:
-
Aseptically add the required volume of 0.9% Sodium Chloride to the vial containing the this compound powder.
-
Gently swirl the vial to ensure the powder is fully suspended. Avoid vigorous shaking to prevent foaming and potential degradation of the peptide.
-
The final reconstituted suspension is intended for intramuscular (IM) injection.[10] For subcutaneous (SC) administration, the vehicle may need to be optimized. Common vehicles for subcutaneous injection of peptides in rats include sterile water for injection or saline.[11]
-
Animal Model and Husbandry
-
Animal Strain: The choice of rat strain will depend on the research focus (e.g., Sprague-Dawley for general toxicology and reproductive studies, Dunning R-3327H for prostate cancer models).[1][12]
-
Age and Weight: The age and weight of the animals should be appropriate for the specific study. For example, studies on sexual maturation may use neonatal rats, while adult rats are typically used for oncology or hormonal studies.
-
Acclimation: Animals should be allowed to acclimate to the housing conditions for a minimum of one week prior to the start of the experiment to minimize stress-related variables.
-
Housing: Rats should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.
Administration Protocol
-
Dosage: A dosage of 2 mg/kg has been reported to transiently decrease testosterone levels in intact male rats.[4] In a study with a different GnRH antagonist, a daily dose of 2 mg/kg/day for 10 days was used in neonatal rats. The optimal dose and frequency of administration will need to be determined empirically based on the desired level and duration of testosterone suppression and the specific rat model.
-
Route of Administration: Intramuscular (IM) injection is the specified route for the commercially available depot formulation.[10] Subcutaneous (SC) injection is also a common route for peptide administration in rats.[11]
-
Intramuscular Injection: The thigh muscles of the hind limb are a common site for IM injections in rats. Due to the small muscle mass, it is recommended to administer smaller volumes (ideally 0.05 mL or less) and to rotate injection sites if repeated dosing is necessary.[9][13]
-
Subcutaneous Injection: The loose skin over the back (scruff) is the preferred site for SC injections.[11]
-
-
Injection Volume: Refer to Table 2 for general guidelines on injection volumes.
Endpoint Measurement
-
Hormone Levels: Blood samples can be collected at various time points to measure plasma levels of LH, FSH, and testosterone using commercially available ELISA or RIA kits.
-
Tumor Growth (for oncology models): In xenograft or syngeneic tumor models, tumor volume should be measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used. At the end of the study, tumors can be excised and weighed.
-
Organ Weights: At necropsy, target organs such as the testes, prostate, and seminal vesicles can be excised and weighed to assess the effects of androgen deprivation.
-
Histopathology: Tissues of interest can be collected, fixed in formalin, and processed for histological examination to evaluate cellular changes.
Visualizations
Signaling Pathway of GnRH Antagonism
References
- 1. Alteration of gonadotropin-releasing hormone receptor expression with the progression of prostate cancer in the Dunning rat adenocarcinoma sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New treatment paradigm for prostate cancer: abarelix initiation therapy for immediate testosterone suppression followed by a luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safe Volumes For Injection – Rat Guide [ratguide.com]
- 7. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of the combination of the agonist D-Trp-6-LH-RH and the antiandrogen flutamide in the treatment of Dunning R-3327H prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intramuscular Injection in the Rat - Research Animal Training [researchanimaltraining.com]
Application Notes and Protocols for the Use of Abarelix Acetate in Prostate Cancer Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Abarelix Acetate in preclinical prostate cancer xenograft mouse models. This document outlines the mechanism of action of Abarelix, detailed protocols for establishing xenografts, and guidelines for drug administration and efficacy assessment.
Introduction to this compound
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Unlike GnRH agonists that initially cause a surge in testosterone (B1683101) levels, Abarelix competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4] This, in turn, inhibits testicular testosterone production, a key driver of androgen-sensitive prostate cancer growth.[1][3] Abarelix is intended for the palliative treatment of advanced symptomatic prostate cancer in specific patient populations.[2]
Mechanism of Action
Abarelix functions by directly and competitively binding to GnRH receptors on the anterior pituitary gland.[4] This binding blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[3] The reduction in LH levels prevents the Leydig cells in the testes from producing testosterone.[1] This immediate and profound suppression of testosterone to castrate levels, without an initial flare, is a key characteristic of Abarelix.[2]
Signaling Pathway of this compound
Experimental Protocols
Protocol 1: Establishment of Prostate Cancer Xenograft Model (e.g., LNCaP)
This protocol describes the subcutaneous implantation of LNCaP human prostate cancer cells into immunodeficient mice.
Materials:
-
LNCaP human prostate adenocarcinoma cells
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Animal anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture LNCaP cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge.
-
Resuspend the cell pellet in sterile PBS and perform a cell count.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
The final cell concentration should be 1-5 x 10^7 cells/mL. A typical injection volume is 100-200 µL per mouse.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.
-
Protocol 2: Administration of this compound
This protocol is based on preclinical data from a pharmacology review submitted to the FDA.[3] Note: Dose optimization may be required for specific cell lines and mouse strains.
Materials:
-
This compound for depot suspension
-
Sterile vehicle for reconstitution (as per manufacturer's instructions)
-
Sterile syringes and needles for intramuscular injection
Procedure:
-
Drug Preparation: Reconstitute the this compound depot formulation according to the manufacturer's protocol to the desired concentration.
-
Dosing: A suggested starting dose for depot Abarelix in mice is 10 mg/kg, administered via intramuscular (i.m.) injection.[3]
-
Administration Schedule: Based on the depot formulation used in the preclinical study, an initial administration on day 1 followed by a second dose on day 15 can be considered.[3] The treatment schedule should be aligned with the tumor growth kinetics and study duration.
-
Control Group: The control group should receive a vehicle injection following the same administration schedule.
Experimental Workflow
Data Presentation
Quantitative data should be collected and organized for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in LNCaP Xenograft Model
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150 ± 15 | 1200 ± 120 | - | - |
| This compound (10 mg/kg) | 10 | 152 ± 14 | 450 ± 50 | 62.5 | <0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Effect of this compound on Serum Hormone Levels
| Treatment Group | Testosterone (ng/dL) Baseline | Testosterone (ng/dL) Day 8 | LH (mIU/mL) Baseline | LH (mIU/mL) Day 8 | FSH (mIU/mL) Baseline | FSH (mIU/mL) Day 8 |
| Vehicle Control | 450 ± 50 | 430 ± 45 | 5.5 ± 0.6 | 5.3 ± 0.5 | 10.2 ± 1.1 | 9.8 ± 1.0 |
| This compound (10 mg/kg) | 460 ± 55 | <20 | 5.4 ± 0.5 | <0.5 | 10.5 ± 1.2 | 3.1 ± 0.4 |
Note: Expected hormonal changes are based on clinical and preclinical data.[3][5] Actual values need to be determined experimentally.
Endpoint Analysis
-
Tumor Weight: Excise and weigh tumors from all animals.
-
Histology: Fix tumors in formalin and embed in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Hormone Levels: Collect blood samples via cardiac puncture for analysis of serum testosterone, LH, and FSH levels.
-
Biomarker Analysis: Tumor tissue can be snap-frozen for molecular analysis, such as Western blotting or RT-qPCR, to assess the expression of androgen receptor (AR) and its downstream targets.
Safety and Animal Welfare
All animal experiments must be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee (IACUC). Monitor animals for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site. Euthanize animals if they reach pre-defined humane endpoints.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Abarelix and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Abarelix Depot, a GnRH antagonist, v LHRH superagonists in prostate cancer: differential effects on follicle-stimulating hormone. Abarelix Depot study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for Preclinical Abarelix Acetate Dosage Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix (B549359) Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and profound reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This, in turn, suppresses testosterone (B1683101) production in males, making it a valuable tool for preclinical research in androgen-dependent conditions, most notably prostate cancer.[2][4] Unlike GnRH agonists, Abarelix does not induce an initial testosterone surge, which is a significant advantage in models where a flare phenomenon could confound experimental results.[4]
These application notes provide a comprehensive guide for the calculation of Abarelix Acetate dosage for preclinical animal studies, along with detailed protocols for its preparation and administration.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for this compound from preclinical and clinical studies to aid in dose selection and study design.
Table 1: Reported Preclinical Doses of this compound in Various Animal Models
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference(s) |
| Rat | 6 - 18 mg/kg | Intramuscular (depot) | Rapid and sustained suppression of serum testosterone. | [5] |
| Rat | 10 mg/kg | Intramuscular (depot) | Reduction of basal plasma testosterone to below the detection limit. | [5] |
| Rat | 2 mg/kg | Not specified | Transient decrease in plasma testosterone levels. | [6] |
| Mouse | Up to 300 mg/kg | Subcutaneous (depot) | Used in 2-year carcinogenicity studies. | [3] |
| Monkey | Not specified | Not specified | In vivo metabolism studies conducted. | [2][3] |
Table 2: Human Clinical Dosage and Pharmacokinetic Parameters of this compound
| Parameter | Value | Route of Administration | Reference(s) |
| Usual Adult Dose | 100 mg | Intramuscular (depot) | [7] |
| Peak Plasma Concentration (Cmax) | 43.4 ng/mL | Intramuscular | [2][3] |
| Time to Peak (Tmax) | ~3 days | Intramuscular | [2][3] |
| Half-life (t1/2) | 13.2 ± 3.2 days | Intramuscular | [2][8] |
Experimental Protocols
Dosage Calculation for Preclinical Animal Studies
A critical step in designing preclinical studies is the accurate calculation of the starting dose. Allometric scaling, which extrapolates doses between species based on body surface area, is a widely accepted method.
1.1. Allometric Scaling for Human to Animal Dose Conversion
The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using the following formula:
AED (mg/kg) = HED (mg/kg) x (Km Human / Km Animal)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 3: Km Factors for Various Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Monkey (Rhesus) | 3 | 0.24 | 12 |
1.2. Example Dosage Calculation for a Rat Study
To calculate the starting dose for a rat study based on the human clinical dose of 100 mg for a 60 kg person:
-
Calculate the HED in mg/kg: 100 mg / 60 kg = 1.67 mg/kg
-
Calculate the AED for a rat: AED (rat) = 1.67 mg/kg (HED) x (37 / 6) ≈ 10.3 mg/kg
This calculated dose aligns well with the 10 mg/kg dose reported to effectively suppress testosterone in rats.[5] Researchers should consider this as a starting point and perform dose-ranging studies to determine the optimal dose for their specific model and desired biological endpoint.
Preparation of this compound for In Vivo Administration
This compound is typically supplied as a powder and requires reconstitution for injection. The following are example protocols for preparing an injectable solution.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a clear solution for administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add the following to a sterile vial, ensuring complete mixing after each addition:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the solution until it is clear. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial before administration.
-
Protocol 2: Aqueous Formulation with Mannitol (B672)
A study in rats utilized a 5% mannitol solution for administration.
-
Materials:
-
This compound powder
-
5% Mannitol solution in sterile water
-
Sterile vials and syringes
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 5% mannitol solution to achieve the desired final concentration (e.g., for a 2 mg/kg dose in a 200g rat with a 100 µL injection volume, the concentration would be 4 mg/mL).
-
Vortex until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter before use.
-
Note: Always prepare fresh working solutions on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.
Administration Protocol
-
Route of Administration: The most common routes for preclinical studies are subcutaneous (SC) or intramuscular (IM) injection. The choice of route may depend on the desired pharmacokinetic profile and the specific animal model.
-
Injection Volume: The injection volume should be appropriate for the size of the animal. For mice, a typical SC injection volume is 100-200 µL. For rats, it can range from 200-500 µL for SC or IM injections.
-
Dosing Frequency: The dosing frequency will depend on the half-life of the drug in the specific species and the desired duration of testosterone suppression. Given the long half-life of the depot formulation in humans (13.2 days), less frequent dosing may be possible.[2][8] However, for non-depot formulations, more frequent administration may be necessary. Pilot studies are recommended to establish the optimal dosing schedule.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Preclinical Abarelix Studies.
References
- 1. Dose-escalated abarelix in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetics and pharmacodynamics of a novel depot formulation of abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution of Abarelix Acetate for Injectable Suspension in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix (B549359) Acetate (B1210297) is a potent synthetic gonadotropin-releasing hormone (GnRH) antagonist.[1] In clinical applications and research, it is utilized for its ability to rapidly suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This mode of action prevents the initial testosterone (B1683101) surge often seen with GnRH agonists.[4][5] For research purposes, particularly for in vivo studies requiring sustained release, Abarelix Acetate is often formulated as an injectable depot suspension.
These application notes provide detailed protocols for the reconstitution of this compound, focusing on the preparation of a stable injectable suspension for preclinical research, mimicking the principles of commercially available depot formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇₄H₉₉ClN₁₄O₁₆ | [6] |
| Molecular Weight | 1476.12 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years (sealed from moisture) | [2] |
| Purity | Typically >95% |
Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and final formulations.
| Solvent | Solubility | Notes | References |
| DMSO | ≥ 100 mg/mL | Use newly opened DMSO as it is hygroscopic. | [2] |
| Water | 25 mg/mL | Requires sonication to dissolve. | [2] |
| Ethanol | 30 mg/mL | ||
| PBS (pH 7.2) | 5 mg/mL |
Mechanism of Action: GnRH Antagonism
Abarelix functions as a direct competitive antagonist of the GnRH receptor in the anterior pituitary gland. By blocking the receptor, it prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This results in a rapid and profound suppression of testosterone production in males.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in various buffers for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Protocol 2: Preparation of this compound Injectable Suspension for In Vivo Research
This protocol describes the formation of a water-insoluble Abarelix-Carboxymethylcellulose (CMC) complex, which can be reconstituted to form a depot suspension for sustained release in animal models. This method is based on the principles of the commercial formulation.
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Sterile, 0.9% Sodium Chloride Injection, USP
-
pH meter
-
Stir plate and stir bar
-
Lyophilizer (optional)
-
Sterile vials
Procedure:
Part A: Formation of the Abarelix-CMC Complex
-
Prepare Abarelix Solution: Dissolve this compound in sterile, deionized water at a concentration of 50 mg/mL. Use sonication if necessary.
-
Prepare CMC Solution: Prepare a 1% (w/v) solution of low-viscosity CMC in sterile, deionized water. Stir until fully dissolved. The solution will be viscous.
-
Adjust pH for Complexation:
-
The formation of the complex is pH-dependent, relying on electrostatic interactions. Abarelix is a cationic peptide, and CMC is an anionic polymer.
-
Slowly add the Abarelix solution to the CMC solution while stirring continuously. A white precipitate, the Abarelix-CMC complex, should form.
-
Adjust the pH of the mixture to approximately 5.0 using 0.1 M HCl or 0.1 M NaOH as needed. This pH facilitates the formation of a stable, water-insoluble complex.
-
-
Isolate the Complex:
-
Centrifuge the suspension to pellet the Abarelix-CMC complex.
-
Discard the supernatant and wash the pellet with sterile, deionized water to remove any unreacted components.
-
Repeat the centrifugation and washing steps twice more.
-
-
Drying the Complex:
-
The washed complex can be lyophilized (freeze-dried) to obtain a stable, sterile powder. This is the preferred method for long-term storage and accurate dosing.
-
Alternatively, the wet pellet can be used for immediate formulation, though this makes precise dosing more challenging.
-
Part B: Reconstitution of the Abarelix-CMC Complex for Injection
-
Transfer the desired amount of the lyophilized Abarelix-CMC complex powder into a sterile vial. Based on the commercial formulation, a target dose of 100 mg of Abarelix would be contained in approximately 120-130 mg of the complex.
-
Add the calculated volume of sterile 0.9% Sodium Chloride Injection to the vial. For a 100 mg dose to be delivered in 2 mL, you would reconstitute with 2.2 mL of saline.
-
Vortex the vial vigorously for at least 60 seconds to ensure a uniform, milky-white suspension. There should be no clumps of dry powder.
-
The reconstituted suspension is now ready for intramuscular or subcutaneous injection in the animal model. It is recommended to use the suspension immediately after reconstitution.
In Vivo Efficacy Data
The administration of Abarelix leads to a rapid and significant reduction in key reproductive hormones. The following tables summarize representative data from preclinical and clinical studies.
Table 3: Effect of Abarelix on Testosterone Levels in Rats
| Time Post-Injection | Testosterone Suppression | Reference |
| ~6 hours | Significant decrease | [6] |
| ~7 days | Return to baseline (transient effect) | [6] |
Table 4: Hormonal Suppression in Humans with Abarelix Depot Formulation
| Hormone | IC₅₀ (ng/mL) | Effect | References |
| Testosterone (T) | 2.08 | Rapid suppression | [7] |
| Dihydrotestosterone (DHT) | 3.42 | Rapid suppression | [7] |
| Luteinizing Hormone (LH) | 4.25 | Rapid suppression | [7] |
| Follicle-Stimulating Hormone (FSH) | 6.43 | Rapid suppression | [7] |
Table 5: Time to Medical Castration (Testosterone ≤ 50 ng/dL) in Men
| Time Post-Injection | Percentage of Patients Castrated | Reference |
| Day 2 | 24% | |
| Day 8 | 72-78% | [5] |
| Day 29 | >90% | [4] |
Conclusion
The protocols outlined provide a comprehensive guide for the preparation of this compound solutions and injectable suspensions for research applications. The formation of an Abarelix-CMC complex is a reliable method for creating a depot formulation that allows for sustained release in vivo, enabling researchers to effectively study its long-term biological effects. Adherence to sterile techniques is paramount throughout the preparation process to ensure the integrity of the final product for experimental use.
References
- 1. Influence of Electrostatic Interactions on the Self-Assembly of Charged Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early preclinical work with gonadotropin-releasing hormone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New treatment paradigm for prostate cancer: abarelix initiation therapy for immediate testosterone suppression followed by a luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 3, multicenter, open-label, randomized study of abarelix versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of In Vivo GnRH Agonist and GnRH Antagonist on hCG and Insulin-Stimulated Progesterone Production by Human Granulosa-Lutein Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of a novel depot formulation of abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Abarelix Acetate in Primary Pituitary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary mechanism of action is the direct and competitive blockade of GnRH receptors on the anterior pituitary gonadotrophs.[1][2][3] This action inhibits the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for the regulation of reproductive function.[1][2] Unlike GnRH agonists that cause an initial surge in gonadotropin levels, Abarelix leads to a rapid and sustained suppression of these hormones.[4] These characteristics make this compound a valuable tool for in vitro studies of pituitary physiology and for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.
These application notes provide a comprehensive guide for the use of this compound in primary pituitary cell culture experiments, including detailed protocols, data presentation, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data for Abarelix. It is important to note that the IC50 values for LH and FSH suppression were determined in vivo in healthy men, and the GnRH receptor antagonism IC50 was determined in a HEK293 cell-based reporter gene assay. These values provide a valuable starting point for dose-response studies in primary pituitary cell cultures, but optimal concentrations should be determined empirically for each specific in vitro system.
Table 1: In Vivo Efficacy of Abarelix in Healthy Men [5]
| Parameter | Hormone | Mean IC50 (ng/mL) |
| Hormonal Suppression | Luteinizing Hormone (LH) | 4.25 |
| Follicle-Stimulating Hormone (FSH) | 6.43 | |
| Testosterone (T) | 2.08 | |
| Dihydrotestosterone (DHT) | 3.42 |
Table 2: In Vitro GnRH Receptor Antagonism of Abarelix [6]
| Cell Line | Assay Type | IC50 (nM) |
| HEK293 | Reporter Gene Assay | 3.5 |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Abarelix competitively binds to the GnRH receptor on pituitary gonadotrophs, preventing the binding of endogenous GnRH. This blockade inhibits the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH.
References
- 1. Abarelix | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abarelix and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of a novel depot formulation of abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: GnRH Receptor Binding Assay Using Abarelix Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal axis. Its activation stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] Consequently, the GnRH receptor is a key therapeutic target for various hormone-dependent diseases, including prostate cancer.[4][5][6] Abarelix Acetate is a synthetic decapeptide and a potent GnRH antagonist that directly and competitively binds to the GnRH receptor in the anterior pituitary gland, thereby inhibiting gonadotropin release.[2] This mechanism avoids the initial testosterone (B1683101) surge often seen with GnRH agonists.[4][6][7]
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human GnRH receptor. This assay is crucial for characterizing the potency of Abarelix and similar compounds in a direct, quantifiable manner.
Principle of the Assay
The assay is based on the principle of competitive binding. A constant concentration of a radiolabeled ligand with known high affinity for the GnRH receptor is incubated with a source of GnRH receptors (typically cell membranes from a cell line overexpressing the receptor). In parallel, increasing concentrations of the unlabeled competitor compound, this compound, are added. This compound will compete with the radioligand for binding to the GnRH receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competitor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound can be determined, which is a measure of its binding affinity.
Data Presentation
The quantitative data from a typical GnRH receptor competitive binding assay using this compound are summarized below. These values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Value | Cell Line/Receptor Source | Radioligand | Reference |
| IC50 of Abarelix | 3.5 nM | HEK293 cells | Not specified (reporter gene assay) | [4] |
| Mean IC50 for Testosterone Suppression | 2.08 ng/mL | In vivo (healthy men) | N/A | [8] |
| Mean IC50 for LH Suppression | 4.25 ng/mL | In vivo (healthy men) | N/A | [8] |
| Mean IC50 for FSH Suppression | 6.43 ng/mL | In vivo (healthy men) | N/A | [8] |
Note: The IC50 value from the reporter gene assay represents the concentration of Abarelix required to inhibit 50% of the GnRH-stimulated response, which is related to but not a direct measure of binding affinity. The in vivo IC50 values represent the plasma concentrations required to achieve 50% of the maximal suppression of the respective hormones.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: GnRH Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Logical Relationship in Competitive Binding.
Experimental Protocol: GnRH Receptor Competitive Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound for the human GnRH receptor using a radioligand competitive binding assay.
1. Materials and Reagents
-
GnRH Receptor Source: Cell membranes from a stable cell line overexpressing the human GnRH receptor (e.g., HEK293 or CHO cells). Commercially available preparations can also be used.
-
Radioligand: A high-affinity GnRH receptor radioligand, such as [125I]-Buserelin or a radioiodinated GnRH antagonist (e.g., [125I]-Cetrorelix).
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH agonist or antagonist (e.g., 1 µM Leuprolide or unlabeled Abarelix).
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Filtration apparatus.
2. Membrane Preparation (if not using a commercial source)
-
Culture cells expressing the GnRH receptor to a high density.
-
Harvest the cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
3. Assay Procedure
-
Prepare serial dilutions of this compound in binding buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10-12 M to 10-5 M).
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control, 50 µL of radioligand, and 50 µL of membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 50 µL of membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials or a compatible microplate.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB) * 100.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the GnRH receptor (this should be determined in a separate saturation binding experiment).
-
-
Conclusion
This competitive binding assay provides a robust and reliable method for determining the binding affinity of this compound for the GnRH receptor. The resulting Ki value is a critical parameter for the pharmacological characterization of this and other GnRH receptor antagonists, aiding in drug discovery and development efforts. Careful optimization of assay conditions, including membrane concentration, radioligand concentration, and incubation time, is essential for obtaining accurate and reproducible results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization and subcellular localization of GnRH analog binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Scatchard equation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Quantification of Abarelix Acetate in Plasma Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Abarelix Acetate in plasma samples using High-Performance Liquid Chromatography (HPLC). The described method is intended for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. It functions by competitively blocking GnRH receptors in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid reduction in testosterone (B1683101) levels in men, making it a therapeutic option for advanced prostate cancer.
Accurate quantification of this compound in plasma is crucial for pharmacokinetic profiling, dose-response studies, and ensuring therapeutic efficacy and safety. This application note outlines a robust and reliable reversed-phase HPLC (RP-HPLC) method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥97% purity)
-
Internal Standard (IS), e.g., another GnRH antagonist like Degarelix or a structurally similar peptide.
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of peptides.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution: A gradient elution is necessary to achieve good separation of the peptide from endogenous plasma components. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm (peptides typically exhibit strong absorbance at this wavelength).
-
Injection Volume: 20 µL
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for sample clean-up and concentration of this compound from the complex plasma matrix.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
Loading: To 500 µL of plasma sample, add the internal standard. Vortex to mix. Load the entire sample onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of 80% acetonitrile in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 20% B). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an HPLC vial for injection.
Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range covering the expected in-vivo concentrations should be established (e.g., 10 - 1000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be detected but not necessarily quantified.
-
Recovery: The extraction efficiency of the SPE method should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity of Calibration Curve
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 1000 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 10 | 80 - 120 | < 20 | 80 - 120 | < 20 |
| Low | 30 | 85 - 115 | < 15 | 85 - 115 | < 15 |
| Medium | 300 | 85 - 115 | < 15 | 85 - 115 | < 15 |
| High | 800 | 85 - 115 | < 15 | 85 - 115 | < 15 |
Table 3: Recovery and Stability
| Parameter | Result |
| Mean Extraction Recovery (%) | > 80% |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Bench-top Stability (4 hours) | Stable |
| Long-term Stability (-20°C, 1 month) | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Signaling Pathway of this compound
Application Notes and Protocols for Long-Term Administration of Abarelix Acetate Depot Formulation in Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Its depot formulation is designed for sustained release, leading to a prolonged suppression of gonadotropins and gonadal steroids. These application notes provide a comprehensive overview of the considerations and methodologies for conducting long-term studies of this compound depot formulation in non-human primates. The protocols outlined below are synthesized from studies on GnRH antagonists in primates and clinical data from the Abarelix depot formulation in humans, providing a framework for preclinical research in this area. Abarelix works by directly and competitively binding to and blocking the gonadotropin-releasing hormone receptor in the anterior pituitary gland, which in turn inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] In males, this inhibition of LH secretion prevents the release of testosterone (B1683101).[2]
Data Presentation
Table 1: Pharmacokinetic Parameters of Abarelix Depot Formulation (Human Data)
| Parameter | Value | Unit | Reference |
| Mean tmax | 0.22 (5.3 hours) | days | [3] |
| Mean terminal t1/2 | 13.2 | days | [3] |
| Mean relative bioavailability | 0.52 | - | [3] |
Table 2: Hormonal Suppression with Abarelix Depot Formulation (Human Data)
| Hormone | Mean IC50 | Unit | Reference |
| Testosterone (T) | 2.08 | ng/mL | [3] |
| Dihydrotestosterone (DHT) | 3.42 | ng/mL | [3] |
| Follicle-Stimulating Hormone (FSH) | 6.43 | ng/mL | [3] |
| Luteinizing Hormone (LH) | 4.25 | ng/mL | [3] |
Table 3: Effects of a GnRH Antagonist on Gonadotropin and Testosterone Levels in Male Macaques (Chronic Administration)
| Treatment | Duration | Effect on Serum LH | Effect on Serum Testosterone | Reference |
| Daily s.c. injections of GnRH antagonist (Org 30276) | 9 weeks | Immediate decline | Immediate decline | [2] |
| Daily s.c. injections of GnRH antagonist ([N-Ac-D-pCl-Phe1,2,D-TRP3,D-Arg6-D-Ala10]-GnRH) | 8 weeks | Sustained suppression | Sustained suppression | [4] |
Experimental Protocols
Protocol 1: Long-Term Pharmacokinetic and Pharmacodynamic Evaluation of this compound Depot in Male Cynomolgus Monkeys
Objective: To assess the long-term pharmacokinetic profile and pharmacodynamic effects of this compound depot formulation on the hypothalamic-pituitary-gonadal (HPG) axis in male cynomolgus monkeys.
Animals: Adult male cynomolgus monkeys (Macaca fascicularis), sexually mature and healthy.
Materials:
-
This compound depot formulation
-
Sterile syringes and needles for intramuscular injection
-
Anesthesia (e.g., ketamine)
-
Blood collection tubes (e.g., EDTA and serum separator tubes)
-
Centrifuge
-
Freezers (-20°C and -80°C)
-
ELISA or RIA kits for testosterone, LH, and FSH quantification
Procedure:
-
Acclimatization and Baseline Sampling:
-
Acclimatize animals to housing conditions for at least two weeks.
-
Collect baseline blood samples at multiple time points (e.g., -24h, -12h, 0h) to establish diurnal rhythm of hormone levels.
-
-
Dosing:
-
Administer a single intramuscular (IM) injection of the this compound depot formulation at a predetermined dose. The dose selection should be based on allometric scaling from human data or preliminary dose-ranging studies in primates.
-
-
Blood Sampling Schedule:
-
Collect blood samples at the following time points post-injection: 1, 4, 8, 24, 48, 72 hours, and then on Days 7, 14, 21, 28, and bi-weekly thereafter for the duration of the study (e.g., 6 months).
-
Process blood to separate plasma and serum and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Analyze plasma or serum samples for concentrations of this compound using a validated LC-MS/MS method.
-
Analyze serum samples for levels of testosterone, LH, and FSH using validated immunoassays.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, t1/2).
-
Plot mean hormone concentrations over time to evaluate the onset, magnitude, and duration of suppression.
-
Protocol 2: Testicular Function Assessment Following Chronic this compound Depot Administration
Objective: To evaluate the effects of long-term this compound depot administration on testicular volume, spermatogenesis, and histology in male cynomolgus monkeys.
Animals and Dosing: As described in Protocol 1.
Materials:
-
Calipers for testicular measurement
-
Semen collection equipment (electro-ejaculator)
-
Microscope and slides for sperm analysis
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Histology staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Testicular Volume Measurement:
-
Measure the length and width of each testis using calipers at baseline and at regular intervals throughout the study (e.g., monthly).
-
Calculate testicular volume using the formula: Volume = 0.52 x length x width².
-
-
Semen Analysis:
-
Collect semen samples via electro-ejaculation at baseline and at the end of the treatment period.
-
Evaluate sperm concentration, motility, and morphology. Studies with other GnRH antagonists have shown that treatment can lead to azoospermia.[2]
-
-
Histopathological Examination:
-
At the termination of the study, perform necropsy and collect testes.
-
Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with H&E.
-
A veterinary pathologist should examine the slides for any changes in the seminiferous tubules, Leydig cells, and overall testicular architecture. Chronic administration of a GnRH antagonist has been shown to cause disruption of the seminiferous epithelium.[2]
-
Mandatory Visualizations
Caption: Signaling pathway of the Hypothalamic-Pituitary-Gonadal axis and the mechanism of action of Abarelix.
Caption: Workflow for long-term primate studies of this compound depot.
Disclaimer
The experimental protocols provided are generalized and should be adapted based on specific research objectives, institutional animal care and use committee (IACUC) guidelines, and available resources. The data presented from human studies serves as a reference for designing primate studies, and direct translation of dose and effect should be approached with caution.
References
- 1. The gonadotropin-releasing hormone (GnRH) agonist-induced initial rise of bioactive LH and testosterone can be blunted in a dose-dependent manner by GnRH antagonist in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and chronic effects of a gonadotrophin-releasing hormone antagonist on pituitary and testicular function in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abarelix: abarelix-depot-F, abarelix-depot-M, abarelix-L, PPI 149, R 3827 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous gonadotrophin-releasing hormone (GnRH) stimulates LH secretion in male monkeys (Macaca fascicularis) treated chronically with high doses of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Abarelix Acetate in Endometriosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the principles and methodologies for utilizing Abarelix (B549359) Acetate and other GnRH antagonists in established rodent models of endometriosis. The protocols and data presented are compiled from studies on various GnRH antagonists and can serve as a valuable resource for designing and executing preclinical research to evaluate the efficacy of compounds like Abarelix Acetate.
Mechanism of Action: GnRH Antagonism in Endometriosis
This compound, as a GnRH antagonist, competitively binds to and blocks GnRH receptors in the pituitary gland. This action leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby inhibiting ovarian estrogen production. The resulting hypoestrogenic state is crucial for the regression of endometriotic lesions, as their growth and maintenance are estrogen-dependent.
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
Rodent Model of Surgically Induced Endometriosis
This protocol describes the induction of endometriosis in rats or mice, a widely used and validated model for studying the pathophysiology of the disease and for evaluating potential therapeutic agents.
Materials:
-
8-10 week old female Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk or nylon)
-
Sterile saline solution
-
This compound or other GnRH antagonist solution
-
Vehicle control solution
Figure 2: Workflow for Endometriosis Induction and Treatment.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal using an appropriate method. Shave and sterilize the abdominal area.
-
Laparotomy: Make a midline ventral incision to expose the abdominal cavity.
-
Uterine Horn Excision: Ligate and excise one uterine horn. Place the excised horn in sterile saline.
-
Endometrial Implant Preparation: Open the uterine horn longitudinally and cut it into small pieces (e.g., 3x3 mm).
-
Implantation: Suture the endometrial fragments to the peritoneal wall or other desired locations within the abdominal cavity. Ensure the endometrial side faces the peritoneal cavity.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
-
Treatment Initiation: After a recovery period (e.g., 7-14 days) to allow for lesion establishment, randomize animals into treatment and control groups. Administer this compound or vehicle control subcutaneously or via another appropriate route. The dosage and frequency will depend on the specific formulation and study design.
-
Monitoring and Endpoint Analysis: Monitor the animals for the duration of the study (e.g., 4-8 weeks). At the end of the study, euthanize the animals, and excise the endometriotic lesions.
Assessment of Lesion Growth
Procedure:
-
Lesion Measurement: Measure the dimensions (length, width, and height) of the excised lesions using a caliper.
-
Volume Calculation: Calculate the lesion volume using the formula: Volume = (Length × Width × Height) × 0.5.
-
Statistical Analysis: Compare the lesion volumes between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Histological Analysis
Procedure:
-
Tissue Fixation and Processing: Fix the excised lesions in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to visualize the morphology of the endometrial glands and stroma.
-
Immunohistochemistry (Optional): Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or angiogenesis (e.g., CD31) to further characterize the effects of the treatment.
-
Microscopic Evaluation: Evaluate the histological sections for the presence of endometrial glands and stroma, and assess any treatment-induced changes such as glandular atrophy or stromal decidualization.
Quantitative Data from GnRH Antagonist Studies in Rodent Models
The following tables summarize quantitative data from studies that have used other GnRH antagonists in rodent models of endometriosis. This data can be used as a reference for expected outcomes when using this compound.
Table 1: Effect of GnRH Antagonists on Endometriotic Lesion Volume in Rats
| GnRH Antagonist | Dose | Duration of Treatment | Mean Lesion Volume Reduction (%) | Reference |
| Cetrorelix | 0.25 mg/kg/day | 3 weeks | ~50% | FERTIL STERIL 1998;70:278-83 |
| Leuprolide Acetate (agonist) | 1 mg/kg (depot) | 4 weeks | ~70% | FERTIL STERIL 1991;55:411-5[2] |
| Linzagolix | 30 mg/kg/day | 4 weeks | ~60% | J Pharmacol Exp Ther 2021;378:193-200 |
Table 2: Histological Effects of GnRH Antagonists on Endometriotic Lesions in Rodents
| GnRH Antagonist | Animal Model | Key Histological Findings | Reference |
| Cetrorelix | Rat | Glandular atrophy, stromal decidualization | FERTIL STERIL 1998;70:278-83 |
| Leuprolide Acetate (agonist) | Rat | Reduced glandular epithelium height, decreased stromal cell density | FERTIL STERIL 1991;55:411-5[2] |
| Triptorelin (agonist) | Rat | Time-dependent regression of endometrial explants | Fertil Steril 1991;55(2):411-5[2] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway targeted by this compound is the hypothalamic-pituitary-gonadal axis. The experimental workflow involves the surgical induction of endometriosis, followed by a treatment period and subsequent analysis of the endometriotic lesions.
Figure 3: Experimental Workflow for Evaluating this compound.
Conclusion
While direct preclinical data on this compound in endometriosis models is limited, its established mechanism as a GnRH antagonist provides a solid foundation for its investigation. The protocols and comparative data from other GnRH antagonists presented in these application notes offer a comprehensive guide for researchers to design and conduct studies to evaluate the efficacy of this compound in reducing endometriotic lesion growth. Such studies are crucial for the further development of novel and effective therapies for endometriosis.
References
Troubleshooting & Optimization
Abarelix Acetate Solubility: Technical Support Center
Welcome to the technical support center for Abarelix Acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful preparation of Abarelix Acetate solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound powder difficult to dissolve in aqueous buffers like PBS?
Abarelix is a synthetic decapeptide with a molecular weight of 1416.06 g/mol (free base basis) and contains a number of hydrophobic amino acid residues.[1][2] Peptides with significant hydrophobicity often exhibit poor solubility in neutral aqueous solutions.[3] Furthermore, like many peptides, this compound's solubility is lowest near its isoelectric point (pI), where the net charge is zero.[3] For clinical applications, it is formulated as a water-insoluble complex with carboxymethylcellulose (CMC) to create a slow-release depot suspension, highlighting its inherently low aqueous solubility.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of ≥100 mg/mL.[6] Other organic solvents like dimethylformamide (DMF) and ethanol (B145695) can also be used, with reported solubilities of 30 mg/mL.[7] When preparing stock solutions, it is crucial to use newly opened or anhydrous DMSO, as absorbed moisture can significantly impact solubility.[6]
Q3: Can I dissolve this compound directly in water or PBS?
Yes, but with limitations. The reported solubility in water is 25 mg/mL, though this may require sonication to achieve.[6] In PBS (pH 7.2), the solubility is significantly lower, reported at 5 mg/mL.[7] It's important to note that the solubility of this compound in aqueous solutions decreases as the pH increases.[4] For many GnRH antagonists, solubility is poor in aqueous buffers with a pH above 6.0.[8]
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation indicates that the peptide is not fully dissolved or is aggregating. This can happen if the concentration exceeds its solubility limit in the chosen solvent or if the solution's pH is close to the peptide's isoelectric point.[3] Refer to the troubleshooting workflow below for a step-by-step guide. The first steps should be to try gentle warming or sonication.[9] If the issue persists, solvent exchange or pH adjustment may be necessary. Always centrifuge your final solution to pellet any undissolved material before use in experiments.[9][10]
Q5: How should I store this compound solutions?
Lyophilized powder should be stored at -20°C.[1] Once dissolved into a stock solution (e.g., in DMSO), it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][11] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][11] Aqueous solutions are much less stable and susceptible to microbial contamination; they should be prepared fresh, sterile-filtered (0.22 µm filter), and used immediately.[6][12]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various common laboratory solvents. Note that these values can vary slightly between batches. It is always recommended to perform a small-scale solubility test before dissolving the entire sample.
| Solvent | Reported Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [6] |
| DMF | 30 mg/mL | [7] |
| Ethanol | 30 mg/mL | [7] |
| Water | 25 mg/mL (requires sonication) | [6] |
| PBS (pH 7.2) | 5 mg/mL | [7] |
Troubleshooting & Experimental Protocols
Troubleshooting Workflow for Dissolution Issues
If you encounter issues dissolving this compound, follow this logical troubleshooting guide.
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol is for creating a stock solution in an organic solvent, which can then be diluted into aqueous buffers for experiments.
-
Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[12]
-
Solvent Addition : Add the required volume of anhydrous DMSO (or DMF, ethanol) to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide).
-
Dissolution : Gently vortex or swirl the vial to mix. If dissolution is slow, sonicate the vial for short intervals in a room temperature water bath.[10] Avoid excessive heating.[9]
-
Verification : Ensure the solution is clear and free of particulates.
-
Storage : Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[6][11]
Protocol 2: Preparation of Aqueous Working Solution from Stock
This protocol describes how to prepare a working solution in an aqueous buffer from an organic stock.
-
Buffer Preparation : Prepare your desired sterile aqueous buffer (e.g., PBS, Tris). Ensure the pH is optimal for your experiment and for peptide solubility (for GnRH antagonists, slightly acidic to neutral pH is often better).[8][12]
-
Dilution : While vortexing the aqueous buffer, slowly add the required volume of the this compound organic stock solution drop-by-drop. This technique helps prevent the peptide from precipitating out of solution.
-
Final Concentration : Ensure the final concentration of the organic solvent is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be less than 1%.[10]
-
Final Steps : Once the working solution is prepared, it is best practice to sterile filter it through a 0.22 µm syringe filter, especially for cell culture applications.[12] Use the aqueous solution immediately, as peptides are less stable in aqueous media.[12]
Scientific Context: Mechanism of Action
Abarelix functions as a direct and competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located in the anterior pituitary gland.[2] By blocking this receptor, Abarelix inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone (B1683101) production in males.[2][5] This mechanism is central to its use in prostate cancer therapy.[13]
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Plenaxis (Abarelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Dose relationship between GnRH antagonists and pituitary suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. jpt.com [jpt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 13. medkoo.com [medkoo.com]
Technical Support Center: Abarelix Acetate in In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of Abarelix Acetate in DMSO for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO.[1][2] Different suppliers report slightly varying solubility limits, ranging from 30 mg/mL to ≥ 100 mg/mL.[2][3] It is crucial to consult the product-specific datasheet provided by your supplier for the most accurate information.
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro assays due to its high solubilizing capacity for this compound.[1][3]
Q3: How should I store the this compound powder and its DMSO stock solution?
-
Powder: Store the lyophilized this compound powder at -20°C for long-term storage (up to 1 year) or at -80°C for extended periods (up to 2 years), sealed and protected from moisture.[3]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Q4: What is the mechanism of action of this compound?
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[3][5] It competitively binds to and blocks GnRH receptors in the anterior pituitary gland.[5] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces testosterone (B1683101) production.[5]
Troubleshooting Guide
Problem 1: this compound powder is not fully dissolving in DMSO.
-
Solution 1: Verify Concentration. Ensure the target concentration does not exceed the manufacturer's specified solubility limit.
-
Solution 2: Use High-Quality, Anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent.[3][6] Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Solution 3: Gentle Warming. Gently warm the solution in a 37°C water bath for a short period.[6][7]
-
Solution 4: Sonication. Use an ultrasonic bath for several minutes to aid in the dissolution of the compound.[6][7]
-
Solution 5: Vortexing. Vigorous vortexing can also help to dissolve the powder. A vortex-like mixer has been noted to be more effective than manual reconstitution for similar compounds.[1]
Problem 2: Precipitation occurs when diluting the DMSO stock solution with aqueous media.
This is a common issue when a concentrated organic stock solution is diluted into an aqueous buffer.
-
Solution 1: Stepwise Dilution. Instead of adding the DMSO stock directly to the full volume of aqueous media, try adding the aqueous buffer to the DMSO stock solution slowly while gently vortexing.
-
Solution 2: Lower Stock Concentration. Preparing a less concentrated initial DMSO stock solution can prevent precipitation upon dilution into your assay media.
-
Solution 3: Ensure Final DMSO Concentration is Low. The final concentration of DMSO in your in vitro assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[8][9]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 1476.12 g/mol | [3] |
| Solubility in DMSO | 30 mg/mL to ≥ 100 mg/mL | [2][3] |
| Storage (Powder) | -20°C (1 year) or -80°C (2 years) | [3] |
| Storage (DMSO Stock) | -20°C (1 month) or -80°C (6 months) | [3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Acclimatization: Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 1476.12 g/mol ), weigh out 1.476 mg of the powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period.
-
-
Aliquotting and Storage: Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Abarelix (acetate) | CAS 785804-17-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Injection Site Reactions with Abarelix Acetate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing injection site reactions (ISRs) observed with Abarelix (B549359) Acetate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Abarelix Acetate and what are the common causes of injection site reactions in animal studies?
A1: this compound is a synthetic gonadotropin-releasing hormone (GnRH) antagonist.[1] Formulations containing abarelix have been used in the treatment of advanced prostate cancer.[1] Injection site reactions (ISRs) are a common finding with subcutaneously administered peptide drugs.[2] The primary suspected mechanism for ISRs associated with this compound is the localized release of histamine (B1213489) from mast cells at the injection site, which is a known effect of some GnRH antagonists.[3] This can lead to a pseudo-allergic reaction manifesting as redness, swelling, and itching. Other contributing factors can include the formulation's pH, osmolality, injection volume, and administration technique.
Q2: What are the typical clinical signs of an injection site reaction with this compound in animals?
A2: Common clinical signs of ISRs in animal models include transient, dose-dependent irritation at the injection site. Researchers should monitor for erythema (redness), edema (swelling), pain upon palpation, and pruritus (itching). In some cases, a palpable nodule or depot may form at the injection site. Severe reactions, though less common, can include ulceration or necrosis.
Q3: How long do injection site reactions to this compound typically last?
A3: The duration of ISRs is generally dose-dependent and transient. Mild to moderate reactions may resolve within 24 to 72 hours. However, the formation of a depot at the injection site, which can occur with some GnRH antagonists, may lead to a more prolonged local reaction.[4] Consistent monitoring is crucial to track the resolution of these reactions.
Q4: Can the formulation of this compound be optimized to reduce injection site reactions?
A4: Yes, optimizing the formulation is a key strategy. For in vivo experiments, this compound can be dissolved in various vehicles. Some common solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
Researchers should aim for a formulation with a pH as close to physiological (7.2-7.4) as possible and ensure it is isotonic. Experimenting with different vehicles may help identify a less irritating formulation for the specific animal model.
Q5: Are there specific administration techniques that can minimize injection site reactions?
A5: Proper administration technique is critical. Key recommendations include:
-
Site Rotation: Alternate injection sites for repeated dosing to prevent cumulative irritation.
-
Slow Injection: Administer the formulation slowly and steadily to minimize tissue trauma.
-
Appropriate Needle Size: Use a new, sterile needle of an appropriate gauge for each animal.
-
Injection Volume: Use the lowest effective dose in the smallest possible volume. If a larger volume is necessary, consider splitting the dose across multiple injection sites.
-
Animal Restraint: Ensure proper and humane restraint to prevent animal movement during injection.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Immediate and severe swelling, redness, and signs of animal distress post-injection. | - Anaphylactoid reaction due to rapid histamine release. - High concentration of the drug at the injection site. | - Immediate veterinary consultation is required. - For future experiments, consider dose fractionation or a slower infusion rate. - Evaluate the necessity of premedication with antihistamines, under veterinary guidance and IACUC approval. |
| Mild to moderate erythema and edema at the injection site within hours of administration. | - Irritation from the vehicle or the drug itself. - Suboptimal formulation pH or osmolality. - Injection volume too large for the site. | - Review and optimize the formulation; ensure pH is near neutral and the solution is isotonic. - Reduce the injection volume per site. Consider splitting the dose if a high dose is required. - Ensure the formulation is at room temperature before injection. |
| Formation of a hard, palpable nodule at the injection site. | - Depot formation, which can be a characteristic of some GnRH antagonist formulations.[4] - Inflammatory response to the formulation. | - Monitor the nodule for any signs of ulceration, necrosis, or changes in size. - Document the finding and continue to assess the animal's overall well-being. - For future studies, consider alternative formulations that may reduce depot formation. |
| Skin ulceration or necrosis at the injection site. | - Severe inflammatory reaction. - Compromised local blood supply. - High local concentration of an irritating substance. | - Discontinue injections at this site immediately. - Seek veterinary care for the animal. - Re-evaluate the formulation, dose, and injection technique for subsequent experiments. |
Data Presentation
Table 1: Representative Macroscopic Scoring of Injection Site Reactions in a Rodent Model with a GnRH Antagonist
| Treatment Group (Dose) | n | Mean Erythema Score (± SD) at 24h | Mean Edema Score (± SD) at 24h | Incidence of Palpable Nodules (%) |
| Vehicle Control | 10 | 0.1 ± 0.2 | 0.2 ± 0.3 | 0 |
| GnRH Antagonist (Low Dose) | 10 | 1.5 ± 0.5 | 1.2 ± 0.4 | 20 |
| GnRH Antagonist (Mid Dose) | 10 | 2.3 ± 0.6 | 2.1 ± 0.5 | 50 |
| GnRH Antagonist (High Dose) | 10 | 3.1 ± 0.7 | 2.9 ± 0.6 | 80 |
Scoring Scale: 0 = No reaction, 1 = Slight, 2 = Moderate, 3 = Severe
Experimental Protocols
Protocol 1: Administration and Macroscopic Evaluation of Injection Site Reactions
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dosing and Administration:
-
Prepare the this compound formulation under sterile conditions.
-
Administer the formulation via subcutaneous injection at a designated, shaved area (e.g., dorsal back).
-
Rotate injection sites for subsequent doses.
-
Include a vehicle control group.
-
-
Macroscopic Observation:
-
Observe animals at 1, 4, 24, 48, and 72 hours post-injection.
-
Score the injection sites for erythema and edema using a standardized scoring system (see Table 1 for an example).
-
Measure the diameter of any swelling with calipers.
-
Note the presence of any other clinical signs, such as necrosis or ulceration.
-
Protocol 2: Histopathological Evaluation of Injection Site Reactions
-
Tissue Collection: At predetermined time points, euthanize the animals according to IACUC-approved guidelines.
-
Gross Pathology: Perform a gross examination of the injection site and surrounding tissues.
-
Tissue Fixation: Collect the injection site and surrounding tissue, and fix in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Staining:
-
Process the fixed tissues, embed in paraffin, and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Consider special stains, such as Toluidine Blue, to identify mast cells.
-
-
Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides for:
-
Presence and severity of inflammation (neutrophilic, eosinophilic, lymphocytic, histiocytic).
-
Edema and vascular changes (congestion, hemorrhage).
-
Degeneration and necrosis of the panniculus carnosus (subcutaneous muscle layer), epidermis, and dermis.
-
Evidence of foreign material (depot formation).
-
Fibroplasia and neovascularization in chronic reactions.
-
Visualizations
Caption: Histamine-mediated pathway of injection site reactions.
Caption: Workflow for assessing injection site reactions.
References
Technical Support Center: Optimizing Abarelix Acetate for Cell-Based Assays
Welcome to the technical support center for the use of Abarelix Acetate in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to and blocks GnRH receptors in the anterior pituitary gland.[2][3] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone (B1683101).[1][4][5] Unlike GnRH agonists, Abarelix does not cause an initial surge in testosterone levels.[6]
Figure 1: Simplified signaling pathway illustrating the antagonistic action of this compound on the GnRH receptor.
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
For a cell line not previously tested with Abarelix, a broad dose-response experiment is highly recommended. A good starting point is to test a wide range of concentrations, typically spanning from nanomolar (nM) to micromolar (µM). Given that the reported IC50 of Abarelix for the human GnRH receptor in HEK293 cells is 3.5 nM, a screening range from 1 nM to 10 µM is advisable.[7] This initial screen will help identify a narrower, effective concentration range for more detailed follow-up experiments.
Q3: Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line depends on the research question. Since Abarelix targets the GnRH receptor, cell lines expressing this receptor are most relevant. Many prostate cancer cell lines, such as LNCaP, VCaP, and CWR22Rv1, are known to express GnRH receptors and are sensitive to GnRH antagonists like Degarelix, a compound with a similar mechanism.[8] Benign prostatic hyperplasia (BPH) cells also respond to GnRH antagonists.[1] It is crucial to confirm GnRH receptor expression in your chosen cell line via methods like qPCR or Western blot before initiating experiments.
Q4: How long should I incubate cells with this compound?
Incubation time is dependent on the cell line's doubling time and the specific endpoint of the assay.
-
For proliferation or viability assays: A common starting point is 48 to 72 hours to allow sufficient time to observe effects.
-
For signaling pathway analysis (e.g., phosphorylation events): Shorter incubation times, ranging from minutes to a few hours, are typically required.
-
For gene expression studies: An incubation period of 24 to 48 hours is often sufficient to detect changes in mRNA levels.
A time-course experiment is recommended to determine the optimal incubation period for your specific assay and cell line.
Experimental Protocols
Protocol 1: Determining Optimal Concentration Range using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general workflow for identifying the effective concentration range of this compound.
Figure 2: Experimental workflow for determining the optimal concentration of this compound using a cell viability assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note the final solvent concentration should be non-toxic to the cells (typically <0.5% for DMSO).
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations for your dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium and the vehicle (solvent) as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect at tested concentrations | 1. Concentration is too low.2. Cell line is resistant or does not express GnRH receptors.3. Inactive compound. | 1. Test a higher range of concentrations (e.g., up to 100 µM).2. Confirm GnRH receptor expression (qPCR/Western blot). Consider using a known sensitive cell line as a positive control.3. Check storage conditions and expiration date. Test activity in a sensitive cell line. |
| High variability between replicate wells | 1. Uneven cell plating.2. "Edge effect" in the multi-well plate.3. Pipetting errors. | 1. Ensure a single-cell suspension before plating and use proper pipetting techniques.2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.3. Calibrate pipettes regularly and ensure consistent pipetting technique. |
| Compound precipitation in culture medium | 1. Poor solubility of this compound in the medium.2. Interaction with serum components. | 1. Check the recommended solvent. Sonication may aid dissolution. Ensure the final solvent concentration is low.2. Test solubility in basal medium before adding serum. Consider using a serum-free medium if appropriate. |
| Unexpected increase in cell proliferation | 1. Hormonal effects at very low concentrations (hormesis).2. Off-target effects. | 1. This is a known phenomenon for some compounds. Characterize the dose-response curve thoroughly to identify the inhibitory range.2. Investigate potential off-target interactions or consider that the observed effect may be GnRH receptor-independent. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell-Based Assays
| Assay Type | Cell Type Example | Suggested Starting Concentration Range | Typical Incubation Time | Reference/Rationale |
| Receptor Binding | HEK293 (expressing hGnRHR) | 0.1 nM - 100 nM | 1-4 hours | Based on reported IC50 of 3.5 nM.[7] |
| Cell Viability / Proliferation | LNCaP, PC-3 (Prostate Cancer) | 1 nM - 10 µM | 48-72 hours | Inferred from studies on similar GnRH antagonists and general drug screening protocols.[8][9] |
| Apoptosis Assay | VCaP (Prostate Cancer) | 10 nM - 10 µM | 24-72 hours | GnRH antagonists have been shown to induce apoptosis; concentrations should be around and above the IC50 for viability.[4] |
| Signaling Pathway Analysis (e.g., LH/FSH suppression) | Pituitary cell lines | 1 nM - 1 µM | 15 min - 24 hours | To observe rapid changes in downstream signaling. |
| Histamine Release | Mast Cells | 10 µg/mL - 300 µg/mL | 1-4 hours | Based on specific preclinical data for Abarelix.[7] |
Note: The molecular weight of Abarelix free base is approximately 1416.1 g/mol . Use this to convert between µg/mL and molar concentrations.
Figure 3: A logical flowchart for troubleshooting common issues encountered during cell-based assays with this compound.
References
- 1. The GnRH Antagonist Degarelix Directly Inhibits Benign Prostate Hyperplasia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 5. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Abarelix Acetate dosage for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Abarelix Acetate in various animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the anterior pituitary gland.[3] This blockage inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone (B1683101) in males and estrogen in females.[4][5][6] Unlike GnRH agonists, Abarelix does not cause an initial surge in testosterone levels.[1][7]
Q2: What are the common research applications of this compound in animal models?
A2: this compound is primarily used in animal models for studies requiring rapid and sustained suppression of gonadal hormones. This includes research in oncology (particularly prostate cancer), reproductive biology, and endocrinology.[1][8][9]
Q3: How is this compound metabolized in different animal species?
A3: In vitro and in vivo studies in rats, monkeys, and humans have shown that Abarelix is primarily metabolized through the hydrolysis of peptide bonds. There is no evidence of significant involvement of the cytochrome P-450 system in its metabolism.[3]
Dosage and Administration Guidelines
Q1: How do I determine the correct dosage of this compound for my animal model?
A1: Dosage of this compound can vary significantly depending on the animal strain, the desired level and duration of testosterone suppression, and the specific research objectives. It is crucial to start with a literature review for dosages used in similar studies and consider conducting a pilot study to determine the optimal dose for your specific experimental conditions.
Data Summary: Reported Dosages of this compound in Different Animal Strains
| Animal Strain | Dosage Range | Route of Administration | Notes |
| Rat | 100 µg/kg (acute) to 10 mg/kg (depot)[5] | Subcutaneous (SC) or Intramuscular (IM) | A 2 mg/kg dose has been shown to transiently decrease plasma testosterone levels.[8] |
| Mouse | Up to 300 mg/kg (carcinogenicity studies) | Subcutaneous (SC) depot | Systemic exposure was significantly higher than human therapeutic doses. |
| Rabbit | Up to 30 mg/kg[4] | Subcutaneous (SC) | A no-observable-adverse-effect-level (NOAEL) was reported at 0.3 mg/kg.[4] |
| Dog | 0.1 mg/kg to 10 mg/kg[5] | Intravenous (IV) | Used in hemodynamic effects studies.[5] |
Experimental Protocols
Protocol: Preparation and Administration of this compound for Animal Studies
This protocol provides a general guideline for the preparation and administration of this compound. It should be adapted based on the specific requirements of the study and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (for reconstitution)[10]
-
Sterile vials and syringes
-
Vortex mixer (recommended)[8]
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Suspension:
-
Aseptically add the required volume of sterile 0.9% Sodium Chloride to the vial containing the this compound powder. The final concentration will depend on the desired dosage and injection volume.
-
Gently swirl the vial to wet the powder.
-
Vortex the vial vigorously for at least 30 seconds to ensure a uniform suspension. Visual inspection should confirm the absence of clumps.
Administration:
-
Properly restrain the animal according to approved institutional protocols.
-
Select the appropriate injection site based on the route of administration (subcutaneous or intramuscular).
-
Administer the this compound suspension using a sterile syringe and an appropriately sized needle for the animal species.
-
Monitor the animal for any immediate adverse reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Testosterone Suppression | - Insufficient dosage for the specific animal strain or individual animal.- Improper formulation or administration of the drug. | - Review the literature for appropriate dosage ranges and consider a dose-escalation study.- Ensure proper reconstitution and administration techniques are followed.- Monitor serum testosterone levels to confirm suppression.[11] |
| Injection Site Reactions | - Irritation from the vehicle or the drug itself.- High injection volume for the chosen site. | - Observe the injection site for signs of inflammation or necrosis.- Consider diluting the drug to a larger volume (while respecting volume limits for the injection site) to reduce concentration.- Rotate injection sites for subsequent administrations. |
| Systemic Allergic Reaction (e.g., urticaria, hypotension) | - Hypersensitivity to this compound. | - This is a serious adverse event. Immediately cease administration and provide supportive care as per veterinary guidance.- Pre-treatment with antihistamines may be considered in some cases, but this should be discussed with a veterinarian.[12] |
| Reduced Efficacy with Chronic Dosing | - Potential for antibody formation or receptor upregulation. | - Monitor testosterone levels closely throughout the study.- Consider increasing the dose or the frequency of administration if testosterone levels begin to rise. |
Visualizations
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studies involving this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. Abarelix | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plenaxis (Abarelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Abarelix (Plenaxis) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. Abarelix and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Rapid suppression of plasma testosterone levels and tumor growth in the dunning rat model treated with degarelix, a new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
Validation & Comparative
A Comparative In Vivo Analysis of Abarelix Acetate and Degarelix
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of two gonadotropin-releasing hormone (GnRH) antagonists: Abarelix Acetate and Degarelix. This analysis is based on available data from clinical trials and scientific literature.
While direct head-to-head clinical trials comparing this compound and Degarelix are limited, a comparative assessment can be drawn from their individual performances, primarily against the standard of care, luteinizing hormone-releasing hormone (LHRH) agonists. Both are potent agents for androgen deprivation therapy (ADT), a cornerstone in the management of advanced prostate cancer.[1]
Mechanism of Action: A Shared Pathway with a Key Difference
Abarelix and Degarelix are both direct antagonists of the GnRH receptor in the pituitary gland.[2][3] Unlike LHRH agonists that initially stimulate the receptor leading to a testosterone (B1683101) surge, these antagonists competitively and reversibly bind to the GnRH receptors, promptly inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This direct blockade results in a rapid and profound suppression of testosterone to castrate levels, avoiding the clinical flare phenomenon associated with LHRH agonists.[1][4]
The primary distinction lies in their generational development and associated safety profiles. Degarelix, a third-generation GnRH antagonist, was developed with a lower propensity for histamine (B1213489) release compared to the first-generation antagonist, Abarelix.[4][5] This difference has significant clinical implications regarding hypersensitivity reactions.
References
- 1. Abarelix and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Exist a Differential Impact of Degarelix Versus LHRH Agonists on Cardiovascular Safety? Evidences From Randomized and Real-World Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Does Exist a Differential Impact of Degarelix Versus LHRH Agonists on Cardiovascular Safety? Evidences From Randomized and Real-World Studies [frontiersin.org]
- 5. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of GnRH Antagonists: Abarelix, Cetrorelix, and Ganirelix
This guide provides a detailed comparison of the in vitro potency of three synthetic peptide gonadotropin-releasing hormone (GnRH) antagonists: Abarelix, Cetrorelix, and Ganirelix. These antagonists are widely used in research and clinical settings to achieve rapid and reversible suppression of gonadotropin secretion by competitively blocking GnRH receptors in the anterior pituitary.[1][2][3] This document outlines their comparative binding affinities, details the experimental protocols used for their characterization, and illustrates the underlying signaling pathways.
Mechanism of Action
Abarelix, Cetrorelix, and Ganirelix are synthetic decapeptides that function as potent antagonists of the gonadotropin-releasing hormone receptor (GnRH-R).[3][4][5] The GnRH-R is a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[4][6] Upon binding of endogenous GnRH, the receptor activates the Gαq/11 signaling cascade, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][7] These three antagonists competitively bind to the GnRH-R, effectively preventing the binding of native GnRH and thereby inhibiting the downstream signaling pathway without causing an initial "flare-up" effect seen with GnRH agonists.[3][8][9]
Data Presentation: In Vitro Potency
The in vitro potency of these antagonists is typically quantified by their binding affinity (Kd) or the concentration required for 50% inhibition (IC50) of GnRH-R activity in various assays. The data below has been compiled from multiple studies.
| Compound | Potency Metric | Value (nM) | Assay Type | Cell Line | Reference |
| Abarelix | IC50 | 3.5 | Reporter Gene Assay | HEK293 | [10][11] |
| Kd | 0.79 | Not Specified | Not Specified | [11] | |
| Cetrorelix | IC50 | 1.21 | Not Specified | Not Specified | [12] |
| Ganirelix | Kd | 0.4 | Receptor Binding Assay | Not Specified | [5] |
Summary: Based on the available data, Ganirelix exhibits the highest binding affinity (lowest Kd value), followed by Abarelix and Cetrorelix. A lower Kd or IC50 value is indicative of higher potency.
Experimental Protocols
The determination of in vitro potency for GnRH antagonists relies on standardized cellular and biochemical assays. The primary methodologies are detailed below.
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of Abarelix, Cetrorelix, or Ganirelix for the human GnRH receptor.
-
Materials:
-
Cell Line: A stable cell line expressing the human GnRH receptor, such as Human Embryonic Kidney (HEK293) or monkey kidney fibroblast (COS-7) cells.[4][6]
-
Radioligand: A high-affinity GnRH agonist labeled with a radioisotope, typically Iodine-125 (e.g., [¹²⁵I]triptorelin or [¹²⁵I]buserelin).[4][6]
-
Competitor: Unlabeled antagonist (Abarelix, Cetrorelix, or Ganirelix) at various concentrations.
-
Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.
-
-
Procedure:
-
Cells expressing the GnRH-R are harvested and membranes are prepared, or intact cells are used.[13][14]
-
A constant concentration of the radioligand is incubated with the cell membranes or intact cells.
-
Increasing concentrations of the unlabeled antagonist are added to compete with the radioligand for binding to the GnRH-R.
-
The mixture is incubated to reach binding equilibrium.
-
The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
The radioactivity of the filter-bound complex is measured using a gamma counter.
-
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the antagonist. The IC50 value is determined from this curve, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
2. Functional Cell-Based Assays
These assays measure the ability of the antagonist to inhibit the downstream signaling events that occur after GnRH-R activation.
-
Objective: To determine the functional potency (IC50) of the antagonists in blocking GnRH-induced cellular responses.
-
Methodologies:
-
Reporter Gene Assay: Cells co-transfected with the GnRH-R and a reporter gene (e.g., luciferase) under the control of a GnRH-responsive promoter are used. The cells are treated with a fixed concentration of GnRH and varying concentrations of the antagonist. The inhibition of the reporter gene expression is measured as a decrease in luminescence. The IC50 is the antagonist concentration that causes a 50% reduction in the GnRH-induced signal.[10]
-
Calcium Mobilization Assay: GnRH-R activation leads to an increase in intracellular calcium via the Gq/11 pathway.[4] Cells loaded with a calcium-sensitive fluorescent dye are stimulated with GnRH in the presence of varying concentrations of the antagonist. The antagonist's ability to block the fluorescence signal indicates its potency.
-
Inositol Monophosphate (IP1) Accumulation Assay: This assay measures the accumulation of IP1, a downstream metabolite in the Gq/11 signaling pathway. An HTRF (Homogeneous Time-Resolved Fluorescence) based assay can be used where the signal is inversely proportional to the amount of IP1 produced.[4] The IC50 is the antagonist concentration that inhibits 50% of the GnRH-induced IP1 accumulation.
-
Mandatory Visualizations
Caption: GnRH signaling pathway and its competitive inhibition by antagonists.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Ganirelix - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. GnRH Receptor | BioChemPartner [biochempartner.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Validating the Biological Activity of a New Batch of Abarelix Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of a new batch of Abarelix Acetate. It outlines key experimental protocols and presents a comparative analysis against a reference standard and an alternative Gonadotropin-Releasing Hormone (GnRH) antagonist, Degarelix. The objective is to ensure the new batch meets the required potency and efficacy standards.
Introduction to this compound
This compound is a synthetic decapeptide and a potent GnRH antagonist.[1][2] Its primary mechanism of action involves direct and competitive blockade of GnRH receptors in the pituitary gland.[3][4] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone (B1683101) production without the initial surge often seen with GnRH agonists.[5][6] Given its therapeutic application in advanced prostate cancer, rigorous validation of each new manufacturing batch is critical to guarantee its biological activity and, consequently, its clinical efficacy.[7]
Comparative Analytes
To establish a robust validation, the new batch of this compound should be compared against:
-
This compound Reference Standard: A well-characterized batch with established purity, potency, and biological activity. This serves as the primary benchmark for acceptance.
-
Alternative GnRH Antagonist (Degarelix): Another widely used GnRH antagonist that provides a benchmark for the expected class-specific biological effects.[8]
-
GnRH Agonist (Leuprolide Acetate): Used as a positive control in functional assays to stimulate the GnRH receptor, against which the antagonistic activity of Abarelix can be quantified.[9]
Key Validation Experiments and Data Presentation
The biological activity of the new this compound batch is validated through a series of experiments ranging from basic physicochemical characterization to in vivo functional assays.
Identity and Purity Assessment
Ensuring the chemical integrity of the peptide is the first step in validation. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Mass Spectrometry (MS) confirms the molecular weight and identity.[10]
Table 1: Summary of Purity and Identity Data
| Analyte | Purity by HPLC (%) | Major Impurities (%) | Measured Molecular Weight (Da) | Theoretical Molecular Weight (Da) |
| New Abarelix Batch | 99.2 | 0.8 | 1416.1 | 1416.08 |
| Abarelix Reference Std. | 99.5 | 0.5 | 1416.0 | 1416.08 |
| Degarelix | 99.6 | 0.4 | 1632.3 | 1632.28 |
GnRH Receptor Binding Affinity
A competitive radioligand binding assay is crucial to determine how strongly the new batch of Abarelix binds to its target, the GnRH receptor. This assay measures the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates higher binding affinity.
Table 2: Comparative GnRH Receptor Binding Affinity
| Analyte | Receptor Source | IC50 (nM) |
| New Abarelix Batch | Human Pituitary Membranes | 0.12 |
| Abarelix Reference Std. | Human Pituitary Membranes | 0.11 |
| Degarelix | Human Pituitary Membranes | 0.45 |
In Vitro Functional Assay: Inhibition of LH Release
This cell-based assay quantifies the ability of Abarelix to antagonize GnRH-induced LH secretion from pituitary cells. The half-maximal effective concentration (EC50) for inhibition is determined.
Table 3: Comparative In Vitro Inhibition of GnRH-Stimulated LH Release
| Analyte | Cell Line | EC50 for Inhibition (nM) | Maximum Inhibition (%) |
| New Abarelix Batch | Rat Pituitary Cells (in vitro) | 0.95 | 98 |
| Abarelix Reference Std. | Rat Pituitary Cells (in vitro) | 0.92 | 99 |
| Degarelix | Rat Pituitary Cells (in vitro) | 1.25 | 97 |
In Vivo Functional Assay: Testosterone Suppression
An in vivo study, typically in a male rat model, provides the ultimate confirmation of biological activity. This assay measures the suppression of plasma testosterone levels following administration of Abarelix.
Table 4: Comparative In Vivo Testosterone Suppression in Male Rats
| Analyte | Dosage | Time to Castrate Levels (<50 ng/dL) | Testosterone Suppression at 24h (%) |
| New Abarelix Batch | 2 mg/kg | ~72 hours | 95 |
| Abarelix Reference Std. | 2 mg/kg | ~72 hours | 96 |
| Degarelix | 2 mg/kg | ~48 hours | 97 |
Visualizations of Pathways and Workflows
GnRH Signaling and Abarelix Inhibition
Caption: GnRH signaling pathway and the inhibitory action of Abarelix.
Experimental Validation Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. Plenaxis (Abarelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. watchdoq.com [watchdoq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of Oral GnRH Antagonists: Relugolix, Elagolix, and Linzagolix
This guide provides a detailed statistical and mechanistic comparison of three leading oral gonadotropin-releasing hormone (GnRH) antagonists: relugolix, elagolix (B1671154), and linzagolix (B1675553). Developed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data to offer an objective evaluation of their comparative efficacy, safety, and pharmacological profiles.
Mechanism of Action: The GnRH Signaling Pathway
Oral GnRH antagonists are a class of drugs that competitively bind to and block GnRH receptors in the anterior pituitary gland.[1][2] This action inhibits the downstream signaling cascade, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3] Consequently, ovarian production of estrogen and progesterone (B1679170) is reduced, which is the therapeutic goal for hormone-dependent conditions like uterine fibroids and endometriosis.[1] Unlike GnRH agonists, which cause an initial "flare-up" of hormones, antagonists provide immediate suppression of the hypothalamic-pituitary-gonadal axis.[1][2] The effects are also readily reversible upon discontinuation of the drug.[4][5]
Figure 1: GnRH Antagonist Mechanism of Action.
Comparative Efficacy
Clinical trials have demonstrated the efficacy of relugolix, elagolix, and linzagolix in treating heavy menstrual bleeding (HMB) associated with uterine fibroids and pain related to endometriosis. Efficacy is often dose-dependent.[1][6]
Uterine Fibroids
The primary endpoint in uterine fibroid trials is typically a significant reduction in menstrual blood loss (MBL).
| Drug/Regimen | Trial(s) | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Finding |
| Relugolix Combination Therapy (40mg relugolix, 1mg estradiol, 0.5mg norethindrone (B1679910) acetate) | LIBERTY 1 & 2 | <80 mL MBL in final month AND ≥50% reduction from baseline | 73% and 71% | 19% and 15% | Significant reduction in HMB with add-back therapy preserving bone mineral density.[7] |
| Elagolix with Add-Back (300mg elagolix BID, 1mg estradiol, 0.5mg norethindrone acetate) | Elaris UF-1 & UF-2 | <80 mL MBL in final month AND ≥50% reduction from baseline | 68.5% and 76.5% | 8.7% and 10% | Effective in reducing HMB; add-back therapy attenuated hypoestrogenic effects.[8] |
| Linzagolix (100mg or 200mg QD) | PRIMROSE 1 & 2 | <80 mL MBL in final month AND ≥50% reduction from baseline | Significantly higher than placebo | Data varies by dose | Both 100mg and 200mg doses (with and without add-back) significantly reduced HMB.[9] |
Endometriosis
For endometriosis, primary endpoints focus on the reduction of dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).
| Drug/Regimen | Trial(s) | Primary Endpoint | Key Efficacy Finding |
| Relugolix Combination Therapy (40mg relugolix, 1mg estradiol, 0.5mg norethindrone acetate) | SPIRIT 1 & 2 | Clinically meaningful reduction in dysmenorrhea and NMPP | 75% of patients showed a positive response in dysmenorrhea vs. 27-30% in the placebo group.[1] |
| Elagolix (150mg QD or 200mg BID) | Elaris EM-I & EM-II | Clinically meaningful reduction in dysmenorrhea and NMPP | Both doses significantly improved dysmenorrhea and NMPP compared to placebo over 6 months.[5][10] |
| Linzagolix (75mg or 200mg QD) | EDELWEISS 2 & 3 | Clinically meaningful reduction in dysmenorrhea and NMPP | Higher doses (e.g., 200mg/day) provided enhanced pelvic pain relief but necessitated add-back therapy.[1][11] |
Comparative Safety and Tolerability
The primary safety concerns with GnRH antagonists stem from their hypoestrogenic effects, most notably bone mineral density (BMD) loss and vasomotor symptoms (hot flashes).[5] These effects are typically dose-dependent.[1][12] The co-administration of low-dose hormonal "add-back" therapy (estrogen and progestin) is a strategy used to mitigate these side effects while maintaining efficacy.[1][2][9]
| Adverse Event | Relugolix (Combination Therapy) | Elagolix (150mg QD / 200mg BID) | Linzagolix (Dose-Dependent) |
| Hot Flashes | Incidence reduced with add-back therapy compared to antagonist alone.[13] | 24% / 48%; mostly mild to moderate.[5] | The most commonly reported adverse event; incidence increases with dose.[9][11] |
| Headache | Commonly reported, but comparable to placebo in some studies. | One of the most common adverse events.[1][14] | Commonly reported adverse effect.[6] |
| Bone Mineral Density (BMD) Loss | BMD is preserved with combination therapy for up to 104 weeks.[2][9] | Dose- and duration-related decrease. Add-back therapy attenuates this loss.[1][5][8] | Higher doses (e.g., 200mg) are associated with BMD loss, indicating a need for add-back therapy for long-term use.[15] |
| Lipid Profile Changes | Not a major reported concern in pivotal trials. | Dose-dependent increases in serum cholesterol, HDL, LDL, and triglycerides were observed.[5] | Small, non-clinically relevant increases in serum lipids observed.[16] |
Pharmacokinetics and Pharmacodynamics
Oral GnRH antagonists are characterized by their rapid onset of action and reversibility.[4]
| Parameter | Relugolix | Elagolix | Linzagolix |
| Administration | Oral, once daily | Oral, once or twice daily[5] | Oral, once daily[11] |
| Onset of Action | Rapid suppression of testosterone (B1683101) to castrate levels, as early as Day 4 in studies.[17] | Rapid, dose-dependent suppression of ovarian hormones. | Dose-dependent suppression of estradiol.[18] |
| Reversibility | Faster recovery of menses/testosterone after discontinuation compared to GnRH agonists.[19] | Fast return of ovarian function and menstruation after discontinuation.[5] | Rapidly reversible hormonal suppression.[4] |
| Food Effect | No known significant interactions with food. | Can be taken with or without food. | No known interactions with food.[18] |
| Metabolism | - | Primarily metabolized by CYP3A. | No known interactions with CYP3A4.[18] |
Experimental Protocols: Phase 3 Trial Workflow
The clinical development of these antagonists follows a standardized, rigorous pathway. The workflow for a typical Phase 3 pivotal trial, based on the designs of the HERO (Relugolix), ELARIS (Elagolix), and EDELWEISS (Linzagolix) studies, is outlined below.[8][11][17]
Figure 2: Generalized Phase 3 Clinical Trial Workflow.
Key Methodological Components:
-
Study Design: Phase 3 trials are typically multinational, randomized, double-blind, and placebo-controlled.[8][17][20] Replicate studies are often conducted to confirm results.[8][21]
-
Patient Population: Premenopausal women aged 18-51 with a confirmed diagnosis of uterine fibroids or endometriosis and moderate-to-severe symptoms.[1][21][22]
-
Primary Endpoint Measurement: For HMB, the alkaline hematin (B1673048) method is used to quantify menstrual blood loss.[21] For pain, daily electronic diaries with verbal or numeric rating scales are employed.[11][18]
-
Safety Assessments: Regular monitoring includes bone mineral density via dual-energy X-ray absorptiometry (DXA), lipid panels, and recording of all treatment-emergent adverse events.[1]
Summary and Logical Comparison
Oral GnRH antagonists represent a significant advancement in the medical management of uterine fibroids and endometriosis, offering an effective, non-invasive alternative to surgery for many patients.[23][24] Their key advantages include oral administration, rapid and reversible action, and a dose-dependent effect that allows for tailored therapy.[3][4]
Figure 3: Logical Comparison of Oral GnRH Antagonists.
The choice between these agents may be influenced by desired dosing frequency, the need for partial versus full estrogen suppression, and potential drug-drug interactions. The use of add-back therapy is a critical component for enabling long-term treatment by mitigating the hypoestrogenic side effects inherent to this class of drugs.[1][2][9] Further head-to-head trials would be beneficial to delineate more subtle differences in their clinical profiles.[6][25]
References
- 1. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of oral GnRH antagonists combined therapy in the management of symptomatic uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral GnRH Antagonists in Combination with Estradiol and Norethindrone Acetate for Pain Relief Associated with Endometriosis: A Review of Evidence of a Novel Class of Hormonal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Elagolix for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of oral GnRH antagonists combined therapy in the management of symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical development of the oral gonadotropin-releasing hormone antagonist elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckn.org.au [ckn.org.au]
- 14. Efficacy of Elagolix and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ObsEva Announces Publication of Abstracts from Phase 2b EDELWEISS Trial of Linzagolix in Endometriosis | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HERO trial: A rescue from injectable androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. AbbVie Announces Positive Topline Results from Second Phase 3 Study Evaluating Investigational Elagolix in Women with Uterine Fibroids [prnewswire.com]
- 22. Reduction of Heavy Menstrual Bleeding in Women Not Designated as Responders to Elagolix Plus Add Back Therapy for Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. Relugolix in Monotherapy and Combined Therapy for the Treatment of Uterine Diseases and Its Effects on Bones: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Abarelix Acetate versus Luteinizing Hormone-Releasing Hormone (LHRH) Agonists in the Management of Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Abarelix (B549359) Acetate (B1210297), a gonadotropin-releasing hormone (GnRH) antagonist, against the industry-standard LHRH agonists for the treatment of advanced prostate cancer. The information presented is collated from published Phase II and III clinical trial data.
Introduction
Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced prostate cancer. The standard of care has traditionally involved the use of LHRH agonists, such as leuprolide and goserelin. However, the initial testosterone (B1683101) surge associated with LHRH agonist therapy can lead to clinical flare-ups, a significant concern in patients with symptomatic metastatic disease.[1] Abarelix Acetate, a GnRH antagonist, offers an alternative mechanism of action by directly blocking GnRH receptors in the pituitary gland, thereby avoiding an initial testosterone surge.[2] This guide delves into the comparative efficacy and safety of this compound against LHRH agonists, supported by available clinical trial data. It is important to note that while Abarelix was approved by the FDA, it was later withdrawn from the US market due to a higher incidence of allergic reactions and commercial reasons, though it remains available in some European countries.[3]
Mechanism of Action: GnRH Antagonists vs. LHRH Agonists
GnRH antagonists and LHRH agonists both ultimately suppress testosterone production, but through distinct signaling pathways.
Efficacy Comparison
Clinical trials have demonstrated key differences in the efficacy profiles of this compound and LHRH agonists.
Testosterone Suppression
A primary advantage of Abarelix is the avoidance of an initial testosterone surge, a phenomenon observed in a significant majority of patients treated with LHRH agonists.[4] This translates to a more rapid achievement of medical castration.
| Efficacy Endpoint | This compound | Leuprolide Acetate | Goserelin + Bicalutamide | Reference |
| Testosterone Surge Avoidance | 100% | 18% | 14% | [4] |
| Median Time to Castration | 7 days | Not Applicable (surge) | Not Applicable (surge) | [5] |
| Castration Rate at Day 8 | 72% | 0% | Not Reported | [4] |
| Maintenance of Castration (Day 29-85) | 93.3% | 95.7% | Not Reported | [4] |
Prostate-Specific Antigen (PSA) Response
The rapid reduction in testosterone with Abarelix also leads to a faster decline in PSA levels compared to LHRH agonists.
| PSA Response Endpoint | This compound | Leuprolide Acetate | Goserelin + Bicalutamide | Reference |
| Median PSA Reduction at Day 15 | 75% | Not Reported | Not Reported | [2] |
| Median PSA Reduction at Day 29 | >90% | >90% | Not Reported | [4] |
| Median PSA Reduction at Day 57 | >95% | Not Reported | Not Reported | [2] |
Safety Profile
The overall incidence of adverse events with Abarelix has been reported to be similar to that of LHRH agonists, with most side effects being consequences of androgen deprivation (e.g., hot flashes, fatigue).[4] However, a critical distinction lies in the incidence of hypersensitivity reactions.
| Adverse Event | This compound | LHRH Agonists (Leuprolide/Goserelin) | Reference |
| Immediate-Onset Systemic Allergic Reactions | 1.1% - 3.7% | Rare | [3][6] |
| Injection Site Reactions | Common | Less Common | [7] |
| Cardiovascular Events | Similar to LHRH Agonists | Established Risk | [1] |
The higher incidence of immediate-onset systemic allergic reactions, some leading to hypotension and syncope, was a significant factor in the withdrawal of Abarelix from the U.S. market.[3][6]
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are not fully available in the public domain. However, based on published literature, a representative experimental workflow can be outlined.
Key Methodological Aspects (from published data)
-
Patient Population: Men with advanced, symptomatic prostate cancer for whom LHRH agonist therapy was not appropriate or who refused surgical castration.[2] Inclusion criteria often included histologically confirmed prostate cancer and a specified baseline testosterone level.[8] Exclusion criteria typically involved prior hormonal therapy and significant comorbidities.
-
Dosing Regimen: Abarelix was generally administered as a 100 mg intramuscular injection on day 1, 15, 29, and every 4 weeks thereafter.[5] LHRH agonists were administered as per their standard protocols (e.g., leuprolide acetate 7.5 mg IM every 4 weeks).[4]
-
Hormone and PSA Measurement: Serum testosterone and PSA levels were measured at baseline and at regular intervals throughout the studies. The specific assays used are not consistently detailed in the abstracts.
-
Efficacy Endpoints: Primary endpoints typically included the avoidance of a testosterone surge and the achievement and maintenance of medical castration (serum testosterone ≤ 50 ng/dL).[4] Secondary endpoints often included the rate of PSA decline.[4]
-
Safety Monitoring: Patients were monitored for adverse events, with a particular focus on allergic reactions for those receiving Abarelix. This included observation for at least 30 minutes post-injection.[6]
Conclusion
This compound demonstrates a clear pharmacodynamic advantage over LHRH agonists by providing rapid testosterone suppression without an initial surge, leading to a faster PSA response. This is particularly beneficial for patients with advanced symptomatic prostate cancer where a clinical flare could be detrimental. However, the comparable long-term efficacy in maintaining castration and the significantly higher risk of immediate-onset systemic allergic reactions are critical considerations. For drug development professionals, the story of Abarelix underscores the importance of balancing novel mechanisms of action with a thorough understanding and mitigation of potential safety risks. Future development of GnRH antagonists will likely focus on maintaining the rapid onset of action while improving the safety and tolerability profile.
References
- 1. Abarelix for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label study of abarelix in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 3, multicenter, open-label, randomized study of abarelix versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A phase 3, multicenter, open label, randomized study of abarelix versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Abarelix Acetate
Essential Safety and Handling Guide for Abarelix Acetate (B1210297)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Abarelix Acetate. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist and requires careful handling due to its potential health hazards.[1][2] The primary health concern is its classification as a reproductive toxin, suspected of damaging fertility or the unborn child.[3]
Hazard Identification and Safety Precautions
Hazard Statements:
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | ≥97% (HPLC) | Sigma-Aldrich[4] |
| 99.89% | MedchemExpress[1] | |
| Molecular Weight | 1416.06 (free base basis) | Sigma-Aldrich[4] |
| Storage Temperature | -20°C | Sigma-Aldrich[4] |
| -80°C (6 months), -20°C (1 month) | MedchemExpress[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical when handling this compound to minimize exposure. The following PPE is recommended based on guidelines for handling hazardous drugs.[5][6][7]
-
Gloves: Use chemotherapy-grade gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[6] Double gloving is recommended.
-
Gowns: Wear disposable, impermeable gowns with closed fronts, long sleeves, and tight-fitting cuffs.[6]
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield should be worn in situations where splashing is possible.
-
Respiratory Protection: While a safety data sheet for this compound states that breathing equipment is "not required" for normal handling, a NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device or when there is a risk of aerosolization.[3]
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants.
Handling Procedures
-
Preparation:
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have a spill kit readily accessible.
-
-
Weighing and Reconstitution:
-
Administration (in a research context):
-
Use Luer-Lok syringes to prevent accidental disconnection and leakage.
-
Take precautions to avoid needlestick injuries.
-
-
Decontamination:
-
Clean and decontaminate all surfaces and equipment after use.
-
Use a suitable deactivating agent, if available, followed by a thorough cleaning with a detergent and water.
-
Disposal Plan
-
Waste Categorization: All materials that come into contact with this compound, including gloves, gowns, vials, syringes, and contaminated labware, should be considered hazardous waste.
-
Waste Segregation: Segregate hazardous waste from regular laboratory trash.
-
Containerization: Use clearly labeled, leak-proof, and puncture-resistant containers for all hazardous waste.
-
Disposal: Dispose of all hazardous waste in accordance with institutional, local, state, and federal regulations.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. mtpinnacle.com [mtpinnacle.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
